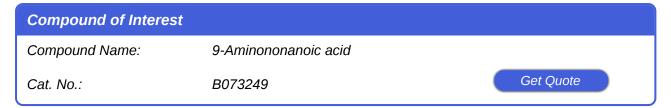


An In-depth Technical Guide to 9-Aminononanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-aminononanoic acid**, a versatile bifunctional molecule. It covers its fundamental chemical identity, physicochemical properties, synthesis methodologies, and its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identifiers

9-Aminononanoic acid is an ω -amino fatty acid, meaning it possesses a terminal amine group and a terminal carboxylic acid group on an unbranched nine-carbon chain.

• IUPAC Name: **9-aminononanoic acid**[1]

CAS Number: 1120-12-3[1]

• Synonyms: 9-Aminopelargonic acid, Aminopelargonic acid[1]

Physicochemical and Computed Properties

The properties of **9-aminononanoic acid** make it a useful building block in chemical synthesis, particularly as a flexible linker. The quantitative data is summarized in the table below.



Property	Value	Source
Molecular Formula	C9H19NO2	PubChem
Molecular Weight	173.25 g/mol	PubChem[1]
Density	0.987 g/cm ³	Chemsrc[2]
Boiling Point	301.5 °C at 760 mmHg	Chemsrc
Flash Point	136.1 °C	Chemsrc
LogP	2.46070	Chemsrc
PSA (Polar Surface Area)	63.32 Ų	Chemsrc
Refractive Index	1.468	Chemsrc

Applications in Research and Development

While historically used as a monomer for the synthesis of polymers like Nylon-9, the primary contemporary application of **9-aminononanoic acid** in the pharmaceutical and biotechnology sectors is as a linker molecule in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of three components: a ligand that binds to the target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

9-Aminononanoic acid serves as a simple, flexible alkyl linker. Its nine-carbon chain provides spatial separation between the two ligands, allowing for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility of the alkyl chain is crucial for allowing the two proteins to adopt a productive orientation for the ubiquitination of the target. The choice of linker length and composition is a critical step in PROTAC design, as it directly impacts the stability and efficacy of this ternary complex.

Experimental Protocols



Synthesis of 9-Aminononanoic Acid from Renewable Resources

A sustainable method for synthesizing **9-aminononanoic acid** involves the biocatalytic transformation of oleic acid, a common fatty acid found in vegetable oils. This multi-enzyme cascade process represents a green chemistry approach.

Methodology Overview:

- Hydration: The process begins with the hydration of the double bond in oleic acid, catalyzed by an oleic acid hydratase, to produce 10-hydroxyoctadecanoic acid.
- Oxidation & Cleavage: A series of enzymatic oxidation and cleavage steps follow. This can involve alcohol dehydrogenases and Baeyer-Villiger monooxygenases to yield 9hydroxynonanoic acid.
- Amination: The terminal hydroxyl group of 9-hydroxynonanoic acid is then converted to an amino group. This is achieved using a primary alcohol dehydrogenase to create an aldehyde, followed by a reductive amination step catalyzed by an ω-transaminase (ω-TA) to yield the final product, 9-aminononanoic acid.

This biocatalysis route, often conducted in engineered E. coli, can achieve high yields and avoids the harsh reagents used in traditional chemical synthesis.

General Protocol for PROTAC Synthesis using 9-Aminononanoic Acid

The synthesis of a PROTAC involves the sequential coupling of the three components. **9-Aminononanoic acid**, having both a carboxylic acid and an amine, can be coupled in either orientation. Below is a representative workflow where the carboxylic acid end is coupled first.

Methodology:

• Protection of the Amine Group: The terminal amine of **9-aminononanoic acid** is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent self-reaction. This is typically done using di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dioxane with a mild base.

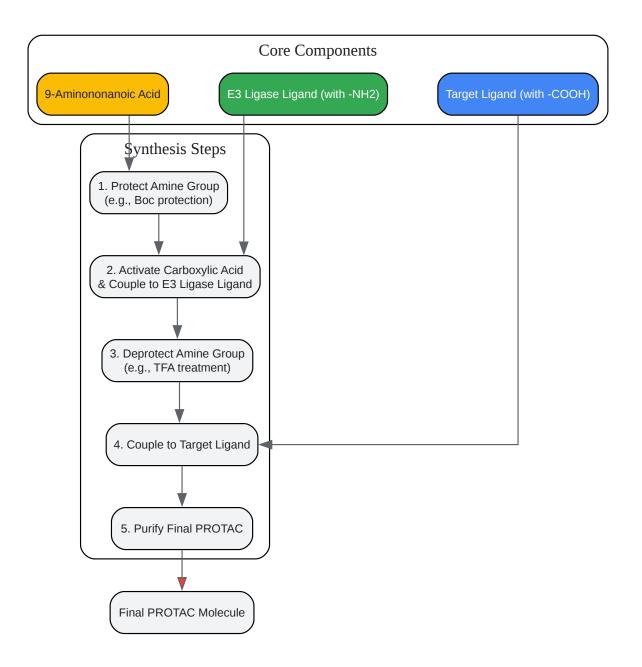


- Activation of the Carboxylic Acid: The carboxylic acid of the Boc-protected linker is activated
 to facilitate amide bond formation. Common activating agents include HBTU
 (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).
- Coupling to the E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand
 (e.g., a derivative of thalidomide or VHL ligand) that has a suitable nucleophilic handle (e.g.,
 a free amine). The reaction is typically carried out in an inert solvent like DMF
 (Dimethylformamide) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).
- Deprotection: The Boc protecting group is removed from the other end of the linker, usually under acidic conditions (e.g., with trifluoroacetic acid, TFA), to reveal the free amine.
- Coupling to the Target Protein Ligand: The target protein ligand, which must have a reactive
 carboxylic acid (or an activated derivative), is then coupled to the newly exposed amine on
 the linker-E3 ligand conjugate. The reaction conditions are similar to step 3, involving an
 activated carboxylic acid and a base.
- Purification: The final PROTAC molecule is purified from the reaction mixture using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for biological assays.

Visualizations: Workflows and Mechanisms PROTAC Synthesis Workflow

The following diagram illustrates the general synthetic workflow for assembling a PROTAC using **9-aminononanoic acid** as the linker.





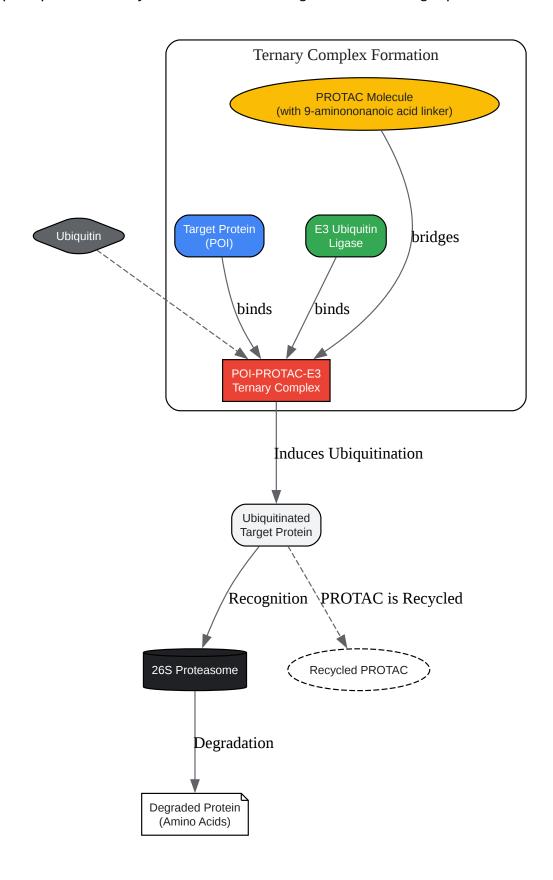
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action



This diagram illustrates the logical relationship of how a PROTAC molecule leverages the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.





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Caption: The catalytic mechanism of action for a PROTAC.

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References

- 1. 9-Aminononanoic acid | C9H19NO2 | CID 136877 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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